4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group, a central hydroxyl-substituted diphenylmethyl moiety, and a diethylcarbamoyl substituent. These analogs are frequently used in medicinal chemistry as intermediates for NMDA receptor antagonists, kinase inhibitors, and anti-ischemic agents .
Properties
IUPAC Name |
tert-butyl 4-[[4-(diethylcarbamoyl)phenyl]-hydroxy-phenylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-6-29(7-2)25(31)21-13-15-23(16-14-21)28(33,22-11-9-8-10-12-22)24-17-19-30(20-18-24)26(32)34-27(3,4)5/h8-16,24,33H,6-7,17-20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLIWMQBAJVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114381 | |
| Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193217-40-2 | |
| Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193217-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxylic acid ester group, and the attachment of the diethylcarbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Ester Group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the Diethylcarbamoyl Group: This can be done through carbamoylation reactions using diethylcarbamoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Carboxylic Acid Ester Group : This is often accomplished via esterification reactions using tert-butyl alcohol.
- Attachment of the Diethylcarbamoyl Group : This can be done through carbamoylation reactions using diethylcarbamoyl chloride.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Functional groups can be replaced under suitable conditions.
Properties
The compound has a molecular formula of C30H38N2O4 and a molecular weight of 466.61 g/mol. It is characterized by its stability and reactivity in organic synthesis.
Chemistry
In chemistry, 4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound, particularly in enzyme inhibition and receptor binding studies. It may interact with specific biological targets, leading to modulation of enzymatic activity or receptor functions.
Medicine
In the medical field, this compound is being explored for its therapeutic effects. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation.
Industry
The compound's utility extends to industrial applications, where it is employed in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
A study assessed the biological activity of various derivatives of piperidine compounds, including this compound. The results indicated significant enzyme inhibition effects, suggesting potential applications in drug development targeting specific metabolic pathways.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for this compound revealed that employing continuous flow synthesis techniques improved yield and purity compared to traditional batch methods. This advancement has implications for scaling up production for industrial use.
Case Study 3: Therapeutic Evaluation
In vitro studies evaluated the anti-inflammatory properties of the compound, demonstrating efficacy in reducing inflammatory markers in cellular models. These findings support further exploration into its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tert-butyl carbamate group in the target compound is a common protective group in synthetic chemistry, as seen in analogs such as:
Key Observations :
- The diethylcarbamoyl and hydroxyl-diphenylmethyl groups in the target compound are unique compared to most analogs, which typically feature halogen, carbamate, or heterocyclic substituents.
- Bromomethyl and sulfonyl substituents (e.g., ) enhance reactivity for further functionalization, whereas carbamoyl groups (e.g., ) improve solubility and target binding .
Pharmacological Activity Comparisons
NMDA Receptor Antagonism
Piperidine tert-butyl esters with aromatic substituents, such as ifenprodil derivatives, exhibit non-competitive NMDA receptor antagonism. For example:
- Ifenprodil (IC₅₀ = 0.4 µM in cerebellar slices) and SL 82.0715 (IC₅₀ = 10 µM) block NMDA-induced cyclic GMP production, with potency linked to diphenylmethanol substituents .
- The target compound’s hydroxyl-diphenylmethyl group may confer similar NMDA antagonism, though its diethylcarbamoyl group could alter binding kinetics compared to ifenprodil’s chlorophenyl and fluorophenyl groups .
Anti-Ischemic Potential
Compounds like SL 82.0715 demonstrate anti-ischemic effects via NMDA receptor blockade (ID₅₀ = 0.3 mg/kg in rats). Structural analogs with bulkier substituents (e.g., tert-butyl carbamate) show improved blood-brain barrier penetration, a trait likely shared by the target compound .
Physicochemical Properties
While explicit data for the target compound is absent, analogs provide benchmarks:
- LogP : Piperidine tert-butyl esters with aromatic groups typically have LogP values of 3–5, suggesting moderate lipophilicity .
- Solubility : Carbamate and carbamoyl groups (e.g., ) improve aqueous solubility compared to halogenated analogs .
- Stability : Boc-protected piperidines are stable under neutral conditions but degrade in acidic media (e.g., HCl/ether) .
Biological Activity
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The synthesis of this compound involves several steps, including the formation of a piperidine ring and the introduction of various functional groups. The general synthetic route includes:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Esterification : Involves the reaction of tert-butyl alcohol with appropriate carboxylic acid derivatives.
- Carbamoylation : The introduction of the diethylcarbamoyl group using diethylcarbamoyl chloride.
The compound's molecular formula is C28H38N2O4, with a molecular weight of approximately 466.61 g/mol .
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to modulate biological pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.
The compound may exert its effects by:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could play a role in disease modulation.
- Receptor Binding : Interaction with receptors may alter signaling pathways involved in inflammation and pain response.
In Vitro Studies
Recent studies have investigated the effects of this compound on various cell lines and biological markers. For instance, it has been noted for its ability to protect astrocytes from amyloid beta (Aβ) induced toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of In Vitro Findings
In Vivo Studies
In vivo assessments have also been conducted to evaluate the compound's efficacy in models simulating Alzheimer's disease. The results indicated that while there was some protective effect observed in vitro, the in vivo results were less conclusive regarding bioavailability and therapeutic impact .
Table 2: Summary of In Vivo Findings
Q & A
Q. What are the key synthetic strategies for constructing the piperidine-tert-butyl ester core in this compound?
The synthesis of the piperidine-tert-butyl ester scaffold typically involves multi-step reactions. For example, tert-butyl esters are often introduced via Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine in dichloromethane . Piperidine ring formation may utilize reductive amination or cyclization of appropriately substituted precursors. Critical parameters include temperature control (e.g., −10°C to room temperature for Boc protection) and solvent selection (e.g., THF for Grignard additions) to optimize yield and purity .
Q. How can researchers characterize the stereochemistry of the hydroxyphenyl-methyl moiety?
Chiral centers, such as the hydroxyphenyl-methyl group, require advanced analytical techniques:
- NMR spectroscopy : NOESY or ROESY experiments can identify spatial proximity of protons to infer configuration .
- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose or cellulose derivatives) confirms enantiomeric purity .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis .
Q. What are the recommended storage conditions to ensure compound stability?
Tert-butyl esters are sensitive to acidic hydrolysis and thermal decomposition. Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to prevent photodegradation. Stability studies for analogous compounds suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during the coupling of diethylcarbamoyl-phenyl groups?
Discrepancies in coupling efficiency (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura reactions) may arise from:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) improve cross-coupling yields for aryl halides .
- Steric hindrance : Bulky substituents on the phenyl ring require longer reaction times (48–72 hrs) or elevated temperatures (80–100°C) .
- Purification challenges : Use reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) to separate unreacted starting materials .
Q. What in vitro assays are suitable for probing the biological activity of this compound?
Given its structural similarity to bioactive piperidine derivatives, prioritize:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FRET peptides) .
- Cellular uptake studies : Radiolabel the tert-butyl ester with tritium (³H) or use LC-MS/MS to quantify intracellular concentrations .
- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) via competitive binding assays with labeled ligands .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes to target proteins (e.g., using AutoDock Vina) to refine the diethylcarbamoyl group’s orientation .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted compounds .
- Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite to identify susceptible sites for deuteration .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar tert-butyl piperidine derivatives?
Discrepancies may stem from:
- Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. hexane) produce different crystal forms .
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates lower observed melting points .
- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods yield ±5°C variations .
Q. How should researchers interpret conflicting toxicity data for piperidine-tert-butyl esters?
Limited acute toxicity data (e.g., LD₅₀) for this compound necessitates:
- Read-across analysis : Use hazard profiles of structurally analogous compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) to infer risks .
- In vitro cytotoxicity : Screen in HepG2 or HEK293 cells using MTT assays to establish preliminary safety thresholds .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
